molecular formula C10H10ClFN4 B1490164 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine CAS No. 2091563-19-6

2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine

Cat. No. B1490164
CAS RN: 2091563-19-6
M. Wt: 240.66 g/mol
InChI Key: XSJAHSQGTUQCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazole and pyrazine rings, followed by the introduction of the chloromethyl and 2-fluoroethyl groups. The exact synthetic route would depend on the specific reactivity and stability of the intermediate compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two nitrogen-containing rings (pyrazole and pyrazine), along with the chloromethyl and 2-fluoroethyl substituents. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the fluorine atom in the 2-fluoroethyl group, as well as the potential leaving group ability of the chlorine atom in the chloromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine could increase its stability and lipophilicity, while the presence of chlorine could make it more reactive. The pyrazole and pyrazine rings could contribute to its aromaticity and potentially its planarity .

Scientific Research Applications

Synthesis and Characterization

A cornerstone of scientific research involving this compound lies in its synthesis and characterization. Studies have demonstrated innovative synthetic routes and structural elucidations of related pyrazole and pyrazine derivatives, emphasizing the versatility and adaptability of these compounds in chemical synthesis. For instance, research has shown the development of novel synthetic strategies for fluorinated pyrazoles, which are prized for their role as building blocks in medicinal chemistry due to the ability to introduce additional functional groups for further functionalization (Surmont et al., 2011). Moreover, the flexibility in synthesizing pyrazoles with diverse substituents has been documented, underlining the potential for creating ligands through nucleophilic substitution reactions, which further broadens the application scope of these compounds in the development of new materials and catalysts (Grotjahn et al., 2002).

Biological Activities

Beyond synthesis and structural characterization, research has ventured into the exploration of biological activities associated with pyrazole and pyrazine derivatives. The antimicrobial and antitumor potentials of these compounds have been a focal point of investigation. For instance, certain pyrazoline and pyrazole derivatives have shown promising antibacterial, antifungal, and antitumor activities, highlighting their potential as therapeutic agents (Hassan, 2013). This is complemented by studies that synthesized and evaluated novel benzimidazole-pyrazoline hybrid molecules for their anti-diabetic properties, indicating a significant potential in medicinal chemistry (Ibraheem et al., 2020).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on the specific biological target. If it’s intended for use in materials science or another field, its mechanism of action would depend on the specific application .

Safety and Hazards

As with any chemical compound, handling “2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine” would require appropriate safety measures. The specific safety and hazard information would depend on its reactivity, toxicity, and other factors .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

2-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN4/c11-6-8-5-9(15-16(8)4-1-12)10-7-13-2-3-14-10/h2-3,5,7H,1,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJAHSQGTUQCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine
Reactant of Route 4
Reactant of Route 4
2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine
Reactant of Route 5
2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine
Reactant of Route 6
Reactant of Route 6
2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.